molecular formula C17H12F2N2O B2468193 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 941930-39-8

2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2468193
CAS No.: 941930-39-8
M. Wt: 298.293
InChI Key: SUSXECIFCBGMQV-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . Researchers value this core for its potential to interact with multiple biological targets, including various enzymes and receptors . Pyridazinone derivatives are extensively investigated for their vasodilatory effects, which are relevant for the study of cardiovascular diseases such as hypertension and heart failure . Compounds bearing this scaffold have been developed as direct vasodilators or as inhibitors of key systems like the renin-angiotensin-aldosterone system and phosphodiesterases (PDE) . Concurrently, the pyridazinone core is a key structure in the development of targeted anticancer agents . Derivatives have shown promise in preclinical research for their ability to inhibit critical pathways in cancer cells, including the inhibition of kinases like B-RAF, BTK, and FGFR, as well as other targets such as PARP and tubulin polymerization . The association between cardiovascular diseases and cancer incidence, known as reverse cardio-oncology, makes the pyridazinone scaffold a particularly interesting template for discovering compounds with potential dual activity or for drug repurposing strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXECIFCBGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with 4-fluorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) and alkylation due to electron-withdrawing fluorine atoms and the pyridazinone ring’s electrophilic nature.

Key Reactions:

  • Nucleophilic Aromatic Substitution (NAS):
    The 4-fluorophenyl group participates in NAS with amines or alkoxides. For example, reaction with piperazine derivatives in acetone/K₂CO₃ yields 6-(4-(2-fluorophenyl)piperazine) analogs (yield: 70–85%) .

  • Alkylation/Acylation:
    The pyridazinone oxygen at position 3 reacts with alkyl halides or acyl chlorides. Ethyl bromoacetate in DMF with K₂CO₃ forms 2-acetate derivatives (yield: 90%).

Reaction TypeReagents/ConditionsProductYieldReference
NASPiperazine, acetone, K₂CO₃, 80°C6-(4-(2-fluorophenyl)piperazine) derivative78%
AlkylationEthyl bromoacetate, DMF, K₂CO₃, 60°C2-acetate analog90%

Oxidation and Reduction

The pyridazinone core and benzyl groups are susceptible to redox transformations.

Oxidation:

  • Pyridazinone Ring Oxidation:
    Treatment with H₂O₂ in acetic acid forms N-oxide derivatives, enhancing solubility for pharmacological studies.

  • Benzyl Group Oxidation:
    MnO₂ selectively oxidizes the 2-fluorobenzyl group to a ketone.

Reduction:

  • Carbonyl Reduction:
    LiAlH₄ reduces the pyridazinone carbonyl to a hydroxyl group, forming dihydropyridazine derivatives (yield: 65%).

Reaction TypeReagents/ConditionsProductYieldReference
OxidationH₂O₂, AcOH, 50°CN-oxide60%
ReductionLiAlH₄, THF, 0°CDihydropyridazine65%

Cross-Coupling Reactions

Fluorine substituents enable participation in Pd-catalyzed couplings, expanding structural diversity.

  • Suzuki-Miyaura Coupling:
    The 4-fluorophenyl group couples with aryl boronic acids under Pd(PPh₃)₄ catalysis (toluene/Na₂CO₃, 100°C) to form biaryl derivatives (yield: 55–75%) .

SubstrateBoronic AcidCatalystYieldReference
4-FluorophenylPhenylboronic acidPd(PPh₃)₄68%

Mechanistic Insights

  • Electrophilic Reactivity:
    Fluorine atoms increase electrophilicity at the pyridazinone C-4 and C-5 positions, favoring nucleophilic attacks .

  • Aromatic Interactions:
    DFT studies show the 2-fluorobenzyl group stabilizes transition states via π-π stacking in enzyme binding (e.g., MAO-A inhibition) .

Comparative Analysis with Analogues

Reactivity trends relative to structural analogs:

CompoundKey Structural DifferenceReactivity Difference
2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-oneThiophene replaces 4-fluorophenylHigher NAS rates due to thiophene’s electron-rich nature
2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-oneMethoxy group enhances electron densityReduced electrophilicity at C-4/C-5

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules . Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Products
OxidationPotassium permanganate, Hydrogen peroxidePyridazinone oxides
ReductionSodium borohydride, Lithium aluminum hydrideReduced derivatives
SubstitutionSodium methoxide, Potassium tert-butoxideFunctional group-modified derivatives

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, modulating their activity.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism may involve enzyme inhibition and receptor binding that disrupts cancer cell metabolism.
    Cell Line Type Cell Line Name Growth Inhibition (%)
    LeukemiaRPMI-8226>20
    Non-Small Cell Lung CancerA549>15
    Renal CancerA498>10
  • Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines, suggesting that this compound may also be developed for therapeutic applications in inflammatory diseases.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . Its unique structural features allow it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Binding : It has potential for binding various receptors, triggering downstream signaling pathways that can modulate cellular responses.
  • DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Anticancer Activity Case Study

In a study conducted by the National Cancer Institute (NCI), several human cancer cell lines were screened for growth inhibition using 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one. Results indicated significant inhibition of cell growth in leukemia and lung cancer models at concentrations as low as 105M10^{-5}M.

Anti-inflammatory Activity Case Study

In vivo models demonstrated that administration of this compound led to significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

  • The phenacyl group in introduces a reactive ketone, which may reduce metabolic stability relative to the fluorobenzyl group.

Key Observations :

  • Fluorine at the 4-phenyl position is critical for high-affinity kinase inhibition, as seen in AS1940477 . The target compound’s 4-fluorophenyl group may confer similar advantages.
  • Antiviral activity in correlates with fluorophenyl and methylbenzyl groups, suggesting that bulkier substituents may enhance antiviral efficacy compared to the target compound’s simpler benzyl groups.

Physicochemical Properties

Compound Name Solubility (LogP) Synthetic Yield Stability
Target compound Estimated LogP ~3.1 (highly lipophilic) Not explicitly reported High (fluorine resists oxidation)
6-Phenyl-pyridazin-3(2H)-one Soluble in DMSO, ethanol N/A Moderate
4-(3-Chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one LogP ~3.5 88% Moderate (chlorine prone to hydrolysis)

Key Observations :

  • The target compound’s fluorinated groups likely reduce aqueous solubility compared to non-fluorinated analogs like , but improve membrane permeability .
  • Chlorinated analogs (e.g., ) may exhibit lower metabolic stability due to susceptibility to enzymatic dehalogenation.

Biological Activity

2-(2-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structural features, including the presence of fluorinated aromatic groups, make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C17H12F2N2O
  • Molecular Weight : 298.28 g/mol
  • CAS Number : 941930-39-8

The biological activity of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : It has the potential to bind to various receptors, triggering downstream signaling pathways that can modulate cellular responses.
  • DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation, which is particularly relevant in cancer research.

Biological Activity

Research indicates that compounds similar to 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The exact IC50 values for these activities need further investigation for this specific compound.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Anticancer Studies : A study evaluating the efficacy of pyridazinone derivatives showed that certain structural modifications enhanced their potency against CDK (Cyclin-dependent kinase) inhibitors, suggesting that similar modifications could be explored for 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one to improve its anticancer properties.
  • Inflammation Models : Research involving animal models indicated that compounds with similar structures reduced inflammation markers significantly when administered under controlled conditions.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or halogenated precursors. For example, a pyridazinone core can be functionalized via nucleophilic substitution or cross-coupling reactions to introduce fluorinated aryl groups. Key intermediates are characterized using:

  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and C-F stretches (1050–1250 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between fluorophenyl groups) .
  • Elemental Analysis : Validates C, H, N, F content within ±0.4% theoretical values .

Q. What preliminary biological screening approaches are recommended for this pyridazinone derivative?

  • In vitro enzyme inhibition assays : Target kinases or phosphodiesterases due to structural similarity to known inhibitors .
  • Antimicrobial susceptibility testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for fluorinated pyridazinones?

Disorder in fluorine positions (e.g., rotational freedom of benzyl groups) requires:

  • Multi-conformer refinement : Model alternative fluorine orientations in X-ray datasets .
  • DFT calculations : Compare experimental vs. optimized geometries to validate torsional angles .
  • Temperature-dependent crystallography : Reduce thermal motion artifacts by collecting data at 100–150 K .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response curve normalization : Account for batch-to-batch solubility variations (e.g., DMSO stock concentration effects) .
  • Off-target profiling : Use proteome-wide screens to identify unintended interactions .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. How can computational modeling optimize substituent effects on bioactivity?

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (Hammett σ) of fluorine substituents with IC₅₀ values .
  • Molecular docking : Prioritize substituents that enhance hydrogen bonding (e.g., meta-fluorine vs. para-fluorine in aryl groups) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon replacing chlorine with fluorine .

Q. What experimental designs mitigate regioselectivity challenges during synthetic modifications?

  • Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
  • Directed ortho-metalation : Use fluorine as a directing group for functionalization .
  • Cross-coupling optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for Suzuki-Miyaura reactions .

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